molecular formula C11H12N4S B5617084 2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile

2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile

Cat. No.: B5617084
M. Wt: 232.31 g/mol
InChI Key: KHKSQCYKLVNSRL-UHFFFAOYSA-N
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Description

2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family. This compound is characterized by the presence of amino, ethyl, and ethylsulfanyl groups attached to the pyridine ring, along with two cyano groups at positions 3 and 5. It is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile can be achieved through multiple synthetic routes. One common method involves the nucleophilic substitution of the halogen atom in 2-halopyridines with thiols, followed by alkylation of pyridine-2-thiones with alkyl halides . Another approach is the cyclocondensation of malononitrile with aldehydes and thiols, which forms the pyridine ring with the desired functional groups .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The reaction conditions are optimized to achieve high yields and purity. Common solvents used in these reactions include 1,4-dioxane and dimethylformamide (DMF), with bases such as triethylamine and cesium carbonate (Cs₂CO₃) acting as catalysts .

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:

    Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The cyano groups can be reduced to primary amines.

    Substitution: The amino and ethylsulfanyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary amines.

    Substitution: Alkylated or thiolated derivatives of the original compound.

Scientific Research Applications

2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. Its anticancer activity may involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-4-ethyl-6-(ethylsulfanyl)pyridine-3,5-dicarbonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both ethyl and ethylsulfanyl groups, along with the amino and cyano groups, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2-amino-4-ethyl-6-ethylsulfanylpyridine-3,5-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-3-7-8(5-12)10(14)15-11(16-4-2)9(7)6-13/h3-4H2,1-2H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHKSQCYKLVNSRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC(=C1C#N)SCC)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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